molecular formula C14H20F2N2OS B2944576 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea CAS No. 398995-99-8

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

Cat. No.: B2944576
CAS No.: 398995-99-8
M. Wt: 302.38
InChI Key: RXXSOEWALXTDFS-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a dipropylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea typically involves the reaction of 4-(difluoromethoxy)aniline with dipropylthiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiourea moiety can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Trifluoromethoxy)phenyl)-1,1-dipropylthiourea
  • 3-(4-(Methoxy)phenyl)-1,1-dipropylthiourea
  • 3-(4-(Chloromethoxy)phenyl)-1,1-dipropylthiourea

Uniqueness

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity compared to its analogs, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,1-dipropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2OS/c1-3-9-18(10-4-2)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSOEWALXTDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=S)NC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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